1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone
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Overview
Description
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, an ethanone group, and a hydrazone linkage
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone typically involves the condensation reaction between 1-(2,4-dimethoxyphenyl)ethanone and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace the methoxy groups.
Condensation: The hydrazone linkage allows for further condensation reactions with aldehydes or ketones, forming more complex structures.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research has indicated its potential use in the development of pharmaceutical agents due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage plays a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
1-(2,5-Dimethoxyphenyl)ethanone: Differing by the position of the methoxy groups, this compound exhibits distinct reactivity and applications.
1-(3,4-Dimethoxyphenyl)ethanone: Another isomer with varied chemical properties and uses.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Featuring a hydroxyl group, this compound has different biological and chemical behavior.
Properties
CAS No. |
315249-27-5 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[1-(2,4-dimethoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C20H24N2O4/c1-13(17-9-7-15(23-3)11-19(17)25-5)21-22-14(2)18-10-8-16(24-4)12-20(18)26-6/h7-12H,1-6H3 |
InChI Key |
ALPRNNHLTNJSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C)C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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